molecular formula C8H10O3 B2668166 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 64197-93-9

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2668166
CAS No.: 64197-93-9
M. Wt: 154.165
InChI Key: YQRNFUCDZYTUHU-OCAPTIKFSA-N
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Description

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclic ring system with an oxygen atom and two carbonyl groups, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethylcyclopentadiene with maleic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process, resulting in the formation of the desired bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of carbonyl groups can facilitate nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with a similar structure but different ring size.

    7-Oxabicyclo[2.2.1]heptane: A compound with a different bicyclic framework and oxygen placement.

    Bicyclo[3.3.1]nonan-9-one: A bicyclic compound with a larger ring system and different functional groups.

Uniqueness

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific ring size and functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-7-3-4-8(7,2)6(10)11-5(7)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNFUCDZYTUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1(C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493781
Record name 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-93-9
Record name 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a low temperature exposure unit equipped with a 125 W mercury lamp in a cooled immersion bath, stirrer and gas inlet pipe, 15 g (0.12 mole) of dimethyl maleic anhydride and 1 g (0.0054 mole) of benzophenone are dissolved in 300 ml of dichloromethane, and the solution is cooled by means of an external cooling bath with a mixture of isopropanol and dry ice to -60° to -70° C. Ethylene gas is then introduced over 1 hour and the reaction mixture is subsequently irradiated at the above temperature for 12 hours while introducing a weak flow of ethylene. The solvent is then evaporated off and the crude product is recrystallised from dichloromethane/n-hexane, affording 10 g of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride (54% of theory) in the form of white crystals with a melting point of 84°-86° C.
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